molecular formula C19H21N5O3S B4722688 N-(4-ethoxyphenyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]thiourea

N-(4-ethoxyphenyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]thiourea

Cat. No. B4722688
M. Wt: 399.5 g/mol
InChI Key: RSCVAIFGMTWQPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]thiourea, also known as EMBI, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. EMBI belongs to the class of benzoxadiazole derivatives and has been found to exhibit interesting biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]thiourea is not fully understood. However, it has been suggested that N-(4-ethoxyphenyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]thiourea may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. N-(4-ethoxyphenyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]thiourea has also been found to inhibit the production of nitric oxide, which is involved in the regulation of blood pressure and immune response.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]thiourea has been found to exhibit interesting biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. N-(4-ethoxyphenyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]thiourea has also been found to reduce the levels of reactive oxygen species, which are involved in oxidative stress and cellular damage. In addition, N-(4-ethoxyphenyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]thiourea has been found to exhibit fluorescent properties, making it a potential tool for imaging biological systems.

Advantages and Limitations for Lab Experiments

N-(4-ethoxyphenyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]thiourea has several advantages for lab experiments. It is easy to synthesize and has a high yield. N-(4-ethoxyphenyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]thiourea is also stable and can be stored for long periods of time. However, N-(4-ethoxyphenyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]thiourea has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to work with in aqueous solutions. In addition, N-(4-ethoxyphenyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]thiourea has not been extensively studied in vivo, which limits its potential applications in animal models.

Future Directions

There are several future directions for research on N-(4-ethoxyphenyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]thiourea. One potential direction is to further investigate its anti-inflammatory properties, particularly its potential as a COX-2 inhibitor. Another direction is to explore its potential as a fluorescent probe for imaging biological systems. Additionally, further studies are needed to investigate the in vivo effects of N-(4-ethoxyphenyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]thiourea, particularly its potential applications in animal models. Finally, there is potential for the development of new derivatives of N-(4-ethoxyphenyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]thiourea that may exhibit improved properties for scientific research.

Scientific Research Applications

N-(4-ethoxyphenyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]thiourea has been studied for its potential applications in scientific research. It has been found to exhibit interesting biochemical and physiological effects, making it a promising compound for further research. N-(4-ethoxyphenyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]thiourea has been studied for its anti-inflammatory properties, as well as its potential as a fluorescent probe for imaging biological systems.

properties

IUPAC Name

1-(4-ethoxyphenyl)-3-(4-morpholin-4-yl-2,1,3-benzoxadiazol-7-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S/c1-2-26-14-5-3-13(4-6-14)20-19(28)21-15-7-8-16(18-17(15)22-27-23-18)24-9-11-25-12-10-24/h3-8H,2,9-12H2,1H3,(H2,20,21,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSCVAIFGMTWQPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)NC2=CC=C(C3=NON=C23)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-ethoxyphenyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]thiourea
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N-(4-ethoxyphenyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]thiourea
Reactant of Route 6
N-(4-ethoxyphenyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]thiourea

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